molecular formula C11H14O B073192 Phenol, o-(3-methyl-2-butenyl)- CAS No. 1128-92-3

Phenol, o-(3-methyl-2-butenyl)-

Cat. No. B073192
CAS RN: 1128-92-3
M. Wt: 162.23 g/mol
InChI Key: GLOBOHBQKQLVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, o-(3-methyl-2-butenyl)-, also known as 2-(3-methylbut-2-enyl)phenol, is a chemical compound with the molecular formula C11H14O . It is a member of the class of phenols, which are aromatic organic compounds where an -OH group is attached directly to a benzene ring .


Synthesis Analysis

The synthesis of phenols like Phenol, o-(3-methyl-2-butenyl)-, can be achieved through various methods. Some common methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . Another method entails methylation of phenol with methanol over a solid acid catalyst, often comprising magnesium oxide or alumina .


Molecular Structure Analysis

In its chemical structure, a molecule of this phenol has a methyl group substituted onto the ring of phenol . There is an interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom. This has an important effect on both the properties of the ring and of the -OH group .


Chemical Reactions Analysis

Phenols, including Phenol, o-(3-methyl-2-butenyl)-, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenols are moderately soluble in water due to their ability to form hydrogen bonding .

Scientific Research Applications

Intramolecular Cyclization and Polymerization

  • Phenol derivatives, specifically 2-(3-methyl-2-butenyl)phenol, have been studied in reactions with palladium(II) chloride, resulting in the formation of various cyclic products like dimethylchromene and isopropylbenzofuran. The addition of sodium carboxylates affects the reaction's regioselectivity, demonstrating the influence of substituents on product distribution (Hosokawa, Yamashita, Murahashi, & Sonoda, 1976).
  • Oxidative polymerization of derivatives like 2,6-bis(3-methyl-2-butenyl)phenol using copper-pyridine catalysts yields polymeric materials with potential applications in materials science. Such polymerizations can also include graft polymerization and addition reactions (Nishide, Suzuki, Tsuchida, & Yamada, 1981).

Natural Product Synthesis and Medicinal Chemistry

  • In the search for natural products, novel phenol derivatives have been isolated from the fermentation products of Stereum hirsutum, with their structures elucidated through extensive spectroscopic methods. These compounds could have implications for medicinal chemistry and natural product research (Duan et al., 2015).

Antioxidant and Anti-inflammatory Properties

  • Phenolic compounds, including those derived from phenol, o-(3-methyl-2-butenyl)-, have been shown to possess antioxidant activities. For example, certain phenolic compounds in maple syrup demonstrate significant antioxidant properties, which could be applied in food science and nutraceuticals (Li & Seeram, 2010).
  • Phenylpropanoids and phytoquinoids from Illicium species, including derivatives of phenol, o-(3-methyl-2-butenyl)-, have shown potential as anti-inflammatory agents. This suggests their utility in developing treatments for inflammatory diseases (Matsui et al., 2007).

Chemical Synthesis and Catalysis

  • Phenol derivatives are also important in the field of chemical synthesis and catalysis. For example, they can be used as ligands in oxo molybdenum(VI) complexes, showing catalytic activities in oxotransfer reactions, which are crucial in industrial and synthetic chemistry (Hossain et al., 2017).

Safety And Hazards

Phenol, o-(3-methyl-2-butenyl)-, like other phenols, needs to be handled with care. It can cause burns of eyes, skin, and mucous membranes. It is flammable, and its containers may explode when heated. Vapors may form explosive mixtures with air .

properties

IUPAC Name

2-(3-methylbut-2-enyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOBOHBQKQLVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC=CC=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150184
Record name Phenol, o-(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, o-(3-methyl-2-butenyl)-

CAS RN

1128-92-3
Record name 2-(3-Methyl-2-buten-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1128-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, o-(3-methyl-2-butenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Prenylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, o-(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1128-92-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(3-Methyl-2-buten-1-yl)phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSD6L5GGZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, o-(3-methyl-2-butenyl)-
Reactant of Route 2
Reactant of Route 2
Phenol, o-(3-methyl-2-butenyl)-
Reactant of Route 3
Reactant of Route 3
Phenol, o-(3-methyl-2-butenyl)-
Reactant of Route 4
Reactant of Route 4
Phenol, o-(3-methyl-2-butenyl)-
Reactant of Route 5
Reactant of Route 5
Phenol, o-(3-methyl-2-butenyl)-
Reactant of Route 6
Reactant of Route 6
Phenol, o-(3-methyl-2-butenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.